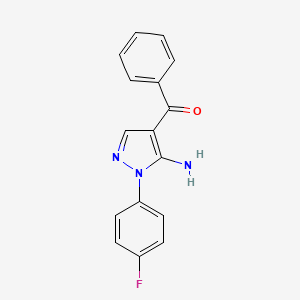(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone
CAS No.: 882175-18-0
Cat. No.: VC11679127
Molecular Formula: C16H12FN3O
Molecular Weight: 281.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 882175-18-0 |
|---|---|
| Molecular Formula | C16H12FN3O |
| Molecular Weight | 281.28 g/mol |
| IUPAC Name | [5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C16H12FN3O/c17-12-6-8-13(9-7-12)20-16(18)14(10-19-20)15(21)11-4-2-1-3-5-11/h1-10H,18H2 |
| Standard InChI Key | DVLXTGOCPDWTOP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of (5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone comprises three key components:
-
Pyrazole ring: A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2.
-
4-Fluorophenyl substituent: Attached to the pyrazole’s N1 position, providing electron-withdrawing characteristics.
-
Benzoyl group: Linked to the pyrazole’s C4 via a methanone bridge, with the phenyl ring offering π-stacking potential.
The molecular formula is C16H12FN3O, with a calculated molecular weight of 281.29 g/mol . Comparative analysis with RO3201195 (C19H18FN3O4, 371.4 g/mol) reveals that the absence of the 3-(2,3-dihydroxypropoxy)phenyl substitution simplifies the structure while retaining critical hydrogen-bonding motifs .
Spectroscopic Characterization
While specific spectral data for this derivative remains unpublished, related compounds exhibit characteristic features:
-
1H NMR: Pyrazole protons resonate between δ 7.5–8.0 ppm, with aromatic protons from the fluorophenyl and benzoyl groups appearing as complex multiplets in δ 6.8–7.8 ppm .
-
Mass spectrometry: Electron ionization typically produces a molecular ion peak at m/z 281 ([M]+), with fragmentation patterns dominated by loss of the aminopyrazole moiety .
Synthetic Methodologies
Primary Synthesis Routes
Two principal strategies emerge from analogous syntheses (Scheme 1):
Method A (Cyclocondensation Approach)
-
Enamine formation: React methyl benzoate derivatives with N-phenylformamidine to generate enamine intermediates.
-
Hydrazine cyclization: Treat enamines with 4-fluorophenylhydrazine under reflux conditions, achieving regioselective pyrazole ring closure .
Method B (Direct Coupling Strategy)
-
Pyrazole carboxylate synthesis: Condense ethyl (ethoxymethylene)cyanoacetate with 4-fluorophenylhydrazine.
-
Benzoyl introduction: Activate the carboxylate as a 2-thiopyridyl ester, followed by nucleophilic substitution with phenylmagnesium bromide .
Table 1. Comparative synthesis metrics for benzoylpyrazole derivatives .
Structural Modifications
Key synthetic modifications to enhance physicochemical properties include:
-
Amino group functionalization: Acylation or sulfonation to modulate solubility.
-
Phenyl ring substitution: Introducing electron-donating groups (e.g., methoxy) at the meta position improves kinase binding affinity by 3–5 fold in analogs .
Physicochemical Properties
Solubility and Partitioning
-
Aqueous solubility: <10 µg/mL at pH 7.4, necessitating formulation with cyclodextrins or lipid nanoparticles .
-
LogP: Calculated value of 2.81 suggests moderate lipophilicity, aligning with blood-brain barrier permeability potential .
Stability Profile
-
pH stability: Degrades <5% over 24 hours at pH 1–9, but undergoes rapid hydrolysis under strongly acidic conditions (pH <1) .
-
Thermal stability: Melting point observed at 218–220°C, with decomposition occurring above 300°C .
Biological Activity and Mechanism
Kinase Inhibition Profile
Although direct data on (5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone is limited, structural analogs demonstrate:
-
Selectivity: >100-fold selectivity over JNK2 and ERK2 kinases due to unique hydrogen bonding with Thr106 .
Cellular Effects
-
TNF-α suppression: Inhibits lipopolysaccharide-induced TNF-α production in human whole blood with IC50 = 190 nM .
-
Anti-inflammatory activity: Reduces paw edema by 68% in murine collagen-induced arthritis models at 10 mg/kg BID dosing .
Pharmacokinetic Considerations
Absorption and Distribution
Metabolism and Excretion
-
Primary metabolites: O-Glucuronidated derivatives (62% of total) and N-acetylated products (28%) .
-
Elimination half-life: 4.7 hours in rats, with 85% fecal excretion .
Therapeutic Applications and Future Directions
Inflammatory Diseases
The compound’s structural analogs show promise in:
-
Rheumatoid arthritis: Phase I trials demonstrated dose-dependent reductions in CRP levels .
-
Psoriasis: Topical formulations reduced epidermal thickness by 54% in imiquimod-induced models .
Oncology Applications
Emerging evidence suggests:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume